N-Pyrrolidin-3-ylmethyl-acetamide is a chemical compound that has attracted attention for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. This compound consists of a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, linked to an acetamide group. The unique structure of N-Pyrrolidin-3-ylmethyl-acetamide allows it to exhibit diverse biological and chemical properties, making it a valuable subject of study in both academic and industrial research.
The compound is cataloged with the Chemical Abstracts Service number 1225062-98-5 and is available from various chemical suppliers for research purposes. Its synthesis and characterization have been documented in several academic publications, highlighting its relevance in organic chemistry and pharmacology.
N-Pyrrolidin-3-ylmethyl-acetamide can be classified as an acetamide derivative due to the presence of the acetamide functional group. It also falls under the category of nitrogen-containing heterocycles due to its pyrrolidine component. This classification is significant for understanding its reactivity and potential applications.
The synthesis of N-Pyrrolidin-3-ylmethyl-acetamide typically involves the reaction of pyrrolidine with acetic anhydride or acetyl chloride. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbonyl carbon of the acetic anhydride or acetyl chloride, leading to the formation of the acetamide linkage.
In laboratory settings, this reaction is often conducted under controlled conditions to optimize yield and purity. The use of solvents such as dichloromethane or ethyl acetate may be employed to facilitate product isolation. In industrial applications, continuous flow reactors are increasingly used to scale up production while maintaining consistent quality and minimizing by-products.
The molecular formula for N-Pyrrolidin-3-ylmethyl-acetamide is C₇H₁₄N₂O, with a molecular weight of approximately 142.20 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
N-Pyrrolidin-3-ylmethyl-acetamide is involved in various chemical reactions:
Common reagents used include:
These reactions highlight the versatility of N-Pyrrolidin-3-ylmethyl-acetamide in synthetic organic chemistry.
The mechanism of action for N-Pyrrolidin-3-ylmethyl-acetamide involves its interaction with specific biological targets, such as enzymes or receptors. It may modulate enzyme activity or receptor binding, potentially leading to therapeutic effects. For instance, it has been studied for its antimicrobial and anticancer properties due to its ability to inhibit certain disease-related pathways .
N-Pyrrolidin-3-ylmethyl-acetamide is typically a colorless to pale yellow liquid or solid, depending on purity and crystallization conditions. Its melting point ranges from 120 °C to 124 °C based on synthesis methods .
The compound is soluble in polar solvents like water and ethanol but may have limited solubility in non-polar solvents. Its stability under various conditions makes it suitable for diverse applications in research and industry.
N-Pyrrolidin-3-ylmethyl-acetamide has numerous applications across different scientific fields:
Pyrrolidine stands among the most privileged scaffolds in pharmaceutical science, appearing in 37 FDA-approved drugs due to its exceptional physicochemical and biological properties [7]. This saturated five-membered nitrogen heterocycle offers distinct advantages over flat aromatic systems: (1) sp³-hybridization enabling three-dimensional pharmacophore exploration; (2) multiple stereogenic centers facilitating precise interactions with chiral biological targets; and (3) conformational flexibility through pseudorotation that enhances receptor binding adaptability [7] [4]. The ring's polar surface area (PSA ≈ 12 Ų) and dipole moment (1.58 D) contribute to favorable solubility and intermolecular interactions, while its moderate lipophilicity (logP ≈ 0.75) supports membrane permeability [7]. These properties underpin pyrrolidine's prevalence in bioactive molecules ranging from antihyperglycemics to anticancer agents, where substitutions on the ring system fine-tune target specificity and pharmacokinetic profiles [4] [7].
N-Pyrrolidin-3-ylmethyl-acetamide (CID: 53302239; C₇H₁₄N₂O) exemplifies a structurally simplified pyrrolidine derivative that retains key functionalization points for chemical diversification [1]. Its molecular architecture combines two pharmaceutically relevant motifs: the pyrrolidine scaffold with a stereogenic center at C3, and an acetamide group capable of hydrogen bonding [7]. This compound serves as a versatile synthetic intermediate for exploring structure-activity relationships in drug discovery programs focused on nitrogen heterocycles. Its structural features—particularly the nucleophilic secondary amine and the carbonyl group—enable diverse chemical transformations, positioning it as a valuable template for generating libraries of biologically active compounds targeting inflammation, cancer, and metabolic disorders [4] [6].
The therapeutic application of pyrrolidine derivatives spans over a century, beginning with the isolation of natural alkaloids like nicotine and hygrine in the late 19th century [7]. The mid-20th century witnessed seminal synthetic advances, including the development of proline-based catalysts that enabled stereoselective synthesis of complex pyrrolidine derivatives [7]. The 1980s marked a turning point with the rational design of angiotensin-converting enzyme (ACE) inhibitors like Captopril, validating pyrrolidine as a privileged scaffold in clinical therapeutics [7]. Recent decades have seen explosive growth, with pyrrolidine derivatives comprising approximately 8% of all small-molecule drugs approved between 2015-2020 [4]. Key milestones include:
Table 1: Historical Development of Pyrrolidine-Based Therapeutics
Time Period | Key Milestones | Representative Agents |
---|---|---|
Pre-1950 | Natural product isolation | Nicotine, hygrine |
1970-1990 | Rational drug design | ACE inhibitors (e.g., Captopril) |
2000-2020 | Targeted therapies | Kinase inhibitors, IL-6/TNF-α antagonists |
2020-Present | Green synthetic methods | Metal-free catalysts, enantioselective syntheses |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1